molecular formula C11H15FN2O B15068884 3-Fluoro-4-(1,4-oxazepan-4-yl)aniline CAS No. 918137-43-6

3-Fluoro-4-(1,4-oxazepan-4-yl)aniline

Cat. No.: B15068884
CAS No.: 918137-43-6
M. Wt: 210.25 g/mol
InChI Key: WJUDAZSPXBWHIG-UHFFFAOYSA-N
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Description

3-Fluoro-4-(1,4-oxazepan-4-yl)aniline is a chemical compound with the molecular formula C11H14FN2O. It is characterized by the presence of a fluorine atom at the third position and an oxazepane ring attached to the fourth position of the aniline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-fluoroaniline with 1,4-oxazepane under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(1,4-oxazepan-4-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction may yield amines or alcohols .

Scientific Research Applications

3-Fluoro-4-(1,4-oxazepan-4-yl)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(1,4-oxazepan-4-yl)aniline involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the oxazepane ring can provide structural stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-(1,4-oxazepan-4-yl)aniline is unique due to the presence of the oxazepane ring, which can confer different chemical and biological properties compared to similar compounds. This structural difference can affect the compound’s reactivity, stability, and interaction with biological targets .

Properties

CAS No.

918137-43-6

Molecular Formula

C11H15FN2O

Molecular Weight

210.25 g/mol

IUPAC Name

3-fluoro-4-(1,4-oxazepan-4-yl)aniline

InChI

InChI=1S/C11H15FN2O/c12-10-8-9(13)2-3-11(10)14-4-1-6-15-7-5-14/h2-3,8H,1,4-7,13H2

InChI Key

WJUDAZSPXBWHIG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCOC1)C2=C(C=C(C=C2)N)F

Origin of Product

United States

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